molecular formula C22H19N3O3 B2815957 N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1251611-00-3

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2815957
CAS No.: 1251611-00-3
M. Wt: 373.412
InChI Key: KFEQRTCJAARWSF-UHFFFAOYSA-N
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Description

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a pyrrole ring, and a benzamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Coupling of the Quinoline and Pyrrole Rings: The quinoline and pyrrole rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Benzamide Group: The benzamide group can be introduced through an amidation reaction using benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methoxymethyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-4-(1H-pyrrol-1-yl)benzamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine.

    Pyrrole Derivatives: Compounds with a pyrrole ring, such as pyrrole-2-carboxylic acid.

    Benzamide Derivatives: Compounds with a benzamide group, such as benzamide and sulpiride.

The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-28-14-16-12-21(26)24-20-13-17(6-9-19(16)20)23-22(27)15-4-7-18(8-5-15)25-10-2-3-11-25/h2-13H,14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEQRTCJAARWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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